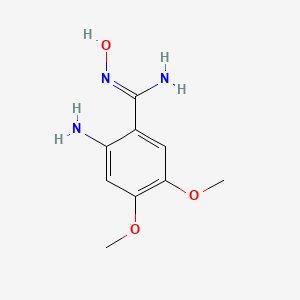

2-Amino-4,5-dimethoxybenzamidoxime

Beschreibung

General Overview of Amidoximes as Versatile Building Blocks

Amidoximes serve as crucial building blocks in the synthesis of a variety of organic molecules, particularly heterocyclic compounds. nih.govresearchgate.net Their utility stems from the unique structural features they possess.

Amidoximes are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. nih.govnih.gov This arrangement of functional groups confers upon them a distinct chemical reactivity, making them valuable intermediates in numerous synthetic transformations. researchgate.net The amidoxime (B1450833) group is considered important in several fields of chemistry, including organic, pharmaceutical, and coordination chemistry. researchgate.netresearchgate.net

The structural framework of amidoximes allows for various reactions, including N-alkylation and N-acylation, due to the presence of a free amino group. nih.gov One common synthetic method for preparing amidoximes involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.govresearchgate.net Other methods include the reaction of ammonia (B1221849) or amines with oximinoethers or hydroximic acid chlorides, and the ring-opening of certain heterocycles with hydroxylamine. nih.gov

Interactive Data Table: General Information on 2-Amino-4,5-dimethoxybenzamidoxime

The data in this table is sourced from reference sigmaaldrich.com.

Amidoximes are particularly well-known as precursors for the synthesis of 1,2,4-oxadiazoles. researchgate.net However, their application extends to the synthesis of a broader range of heterocyclic systems, including imidazoles, imidazolines, benzoxazoles, and pyrimidines. researchgate.net The reactivity of amidoximes allows for their condensation with various reagents to form these heterocyclic rings. For example, condensation with isatoic anhydrides or esters can yield substituted 1,2,4-oxadiazolyl anilines. researchgate.net

Furthermore, amidoximes can be converted to amidines through catalytic hydrogenation. tandfonline.com This transformation is significant as amidine-substituted heterocycles are of interest for their biological activities. mdpi.com The derivatization of amidoximes, for instance through Boc-protection of the amino and imino groups, is a strategy employed in organic synthesis to modulate the properties of the resulting molecules. nih.gov

Contextualizing this compound within the Amidoxime Class

This compound is a specific member of the amidoxime class that incorporates a dimethoxy-substituted benzene (B151609) ring. This particular substitution pattern has implications for its chemical properties and potential applications.

The presence of dimethoxy groups on an aromatic ring, as seen in this compound, is a common feature in many biologically active molecules and is of considerable interest in medicinal chemistry. The methoxy (B1213986) groups can influence the electronic properties and conformation of the molecule, which in turn can affect its interaction with biological targets.

The precursor, 2-Amino-4,5-dimethoxybenzoic acid, is recognized as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Its synthesis can be achieved through the hydrogenation of 4,5-dimethoxy-2-nitro-benzoic acid. chemicalbook.com

Interactive Data Table: Physicochemical Properties of 2-Amino-4,5-dimethoxybenzamide

The data in this table is sourced from reference epa.gov.

The benzamidoxime (B57231) scaffold, a substructure of this compound, is a valuable component in synthetic chemistry. Benzamidoximes can be conveniently prepared from the corresponding benzonitriles. tandfonline.com

The benzimidazole (B57391) scaffold, which can be synthesized from related precursors, is considered a "privileged scaffold" in drug design and discovery due to its wide range of pharmacological activities. nih.govresearchgate.net Similarly, the benzoxazole (B165842) and benzoxazine (B1645224) scaffolds, which are also related to the benzamidoxime structure, are important in medicinal chemistry for the development of therapeutic agents. rsc.orgnih.govbenthamscience.com The synthetic versatility of these scaffolds underscores the potential of compounds like this compound as building blocks for novel chemical entities.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13N3O3 |

|---|---|

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

2-amino-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H13N3O3/c1-14-7-3-5(9(11)12-13)6(10)4-8(7)15-2/h3-4,13H,10H2,1-2H3,(H2,11,12) |

InChI-Schlüssel |

UUIWEMBCNJKANK-UHFFFAOYSA-N |

Isomerische SMILES |

COC1=C(C=C(C(=C1)/C(=N/O)/N)N)OC |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C(=NO)N)N)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino 4,5 Dimethoxybenzamidoxime and Its Precursors

Classical and Modern Synthetic Routes to Amidoximes

Amidoximes are a class of organic compounds possessing both an amino and a hydroxyimino functional group on the same carbon atom. tandfonline.com They are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in diverse fields, including medicinal chemistry and materials science. tandfonline.comrsc.org

Reaction of Nitriles with Hydroxylamine (B1172632) and its Derivatives

The most common and well-established method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. tandfonline.comnih.gov This reaction, first reported by Tiemann in 1884, typically involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcohol solvent. nih.gov This method is known for producing high yields of amidoximes. nih.gov

The reaction can also be performed using an aqueous solution of hydroxylamine, which often eliminates the need for a base and can lead to shorter reaction times, particularly for aliphatic nitriles. nih.gov In some instances, using thioamides as starting materials instead of nitriles can yield better results. nih.govrsc.org

The general reaction is as follows:

R-C≡N + H₂NOH → R-C(=NOH)NH₂

This versatile reaction can be applied to a wide range of nitriles, making it a cornerstone of amidoxime (B1450833) synthesis. tandfonline.com

One-Pot Synthetic Approaches for N-Substituted Amidoximes

Recent advancements in synthetic chemistry have led to the development of one-pot methods for the synthesis of N-substituted amidoximes. rsc.orgnih.govresearchgate.netrsc.org These approaches offer increased efficiency by combining multiple reaction steps into a single procedure, thereby reducing reaction times and simplifying purification processes. rsc.orgnih.govresearchgate.netrsc.org

One such method involves the dehydrative condensation of secondary amides with hydroxylamine mediated by a triphenylphosphine-iodine (Ph₃P-I₂) system. rsc.orgnih.govresearchgate.net This allows for the synthesis of a variety of N-aryl and N-alkyl amidoximes under mild conditions. rsc.orgnih.govresearchgate.net The reaction can start from commercially available secondary amides, acid chlorides, or carboxylic acids. rsc.org

These one-pot syntheses are significant as they provide a direct and efficient route to N-substituted amidoximes, which are important building blocks for various heterocyclic compounds and have applications as prodrug candidates. rsc.orgnih.gov

Optimization of Reaction Conditions and Green Chemistry Principles in Amidoxime Synthesis

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop more environmentally friendly methods for amidoxime synthesis. tandfonline.comucl.ac.uknih.govresearchgate.net This includes the optimization of reaction conditions to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. ucl.ac.uknih.govresearchgate.net

Solvent-free synthesis under ultrasonic irradiation has emerged as a green alternative. nih.gov This method has been shown to produce amidoximes in high yields with significantly shorter reaction times compared to traditional heating methods. nih.gov Microwave-assisted synthesis is another green technique that can accelerate the reaction, often leading to improved yields and cleaner reaction profiles. nih.govyoutube.com

The use of enzymatic catalysts, such as Candida antarctica lipase (B570770) B (CALB), is also being explored for amide bond formation, a key step in some synthetic routes. nih.gov These enzymatic methods offer a sustainable and efficient alternative to conventional chemical catalysts, often proceeding under mild conditions and with high selectivity. nih.gov The principles of green chemistry are increasingly being integrated into the synthesis of amides and their derivatives to create more sustainable and efficient chemical processes. ucl.ac.ukresearchgate.net

Specific Synthesis of 2-Amino-4,5-dimethoxybenzamidoxime

The synthesis of this compound requires the initial preparation of its key precursors, followed by the final amidoxime formation.

Precursor Synthesis: 2-Amino-4,5-dimethoxybenzoic Acid and Related Intermediates

A crucial precursor for the target amidoxime is 2-Amino-4,5-dimethoxybenzonitrile (B182473). prepchem.comsigmaaldrich.commanchesterorganics.comchemsrc.com This intermediate can be synthesized through various routes. One common method involves the reduction of 2-nitro-4,5-dimethoxybenzonitrile. prepchem.com This reduction is typically carried out using a reducing agent like sodium dithionite (B78146) in an aqueous solution, which efficiently converts the nitro group to an amino group, yielding the desired product in high yield. prepchem.com

Another important precursor is 2-Amino-4,5-dimethoxybenzoic acid. chemicalbook.comsigmaaldrich.combiosynth.comfishersci.pt The synthesis of this acid can be achieved by the hydrogenation of 4,5-dimethoxy-2-nitro-benzoic acid. chemicalbook.com This catalytic hydrogenation is typically performed using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

The following table summarizes a synthetic route for a key precursor:

| Starting Material | Reagent | Product | Yield |

| 2-nitro-4,5-dimethoxybenzonitrile | Sodium dithionite | 2-amino-4,5-dimethoxybenzonitrile | 97% prepchem.com |

Key Synthetic Steps and Reagents for the Amidoxime Formation

The final step in the synthesis of this compound involves the conversion of the nitrile group of 2-Amino-4,5-dimethoxybenzonitrile into an amidoxime. This is achieved through the reaction with hydroxylamine, as described in the general methods for amidoxime synthesis.

The reaction would proceed as follows:

2-Amino-4,5-dimethoxybenzonitrile + NH₂OH → this compound

The specific reaction conditions, such as the choice of solvent, base, and temperature, would be optimized to ensure a high yield and purity of the final product. The presence of the amino and methoxy (B1213986) groups on the aromatic ring may influence the reactivity of the nitrile group and require careful control of the reaction parameters.

Strategies for Yield Optimization and Purity Enhancement in Synthesis

A common route to 2-amino-4,5-dimethoxybenzonitrile begins with the nitration of a suitable dimethoxybenzene derivative, followed by reduction of the nitro group to an amine. For instance, the synthesis can start from 2-nitro-4,5-dimethoxybenzonitrile. The reduction of the nitro group is a critical step where yield and purity can be significantly influenced by the choice of reducing agent and reaction conditions. A high-yielding method involves the use of sodium dithionite in an aqueous medium. In a typical procedure, a suspension of 2-nitro-4,5-dimethoxybenzonitrile in water is heated, and sodium dithionite is added portion-wise. This method can afford 2-amino-4,5-dimethoxybenzonitrile in excellent yields, with reports of up to 97%. prepchem.com

The subsequent conversion of 2-amino-4,5-dimethoxybenzonitrile to this compound is typically achieved by reacting the nitrile with hydroxylamine. The optimization of this step is crucial for maximizing the yield of the final product. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time. For analogous benzonitriles, bases such as sodium methoxide (B1231860) in a solvent like ethanol (B145695) are employed, with the reaction mixture being refluxed for several hours. google.com

To enhance the purity of the final product, various purification techniques can be employed. Recrystallization is a common and effective method. For 2-amino-4,5-dimethoxybenzonitrile, recrystallization from acetonitrile (B52724) can yield a highly pure analytical sample. prepchem.com For the final this compound product, after initial workup involving filtration and evaporation of the solvent, the resulting solid can be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or byproducts.

Table 1: Synthesis and Purification of 2-amino-4,5-dimethoxybenzonitrile

| Starting Material | Reagent | Solvent | Temperature | Yield | Purification Method |

| 2-nitro-4,5-dimethoxybenzonitrile | Sodium dithionite | Water | 90°C | 97% | Filtration and cooling for crystallization |

Multi-Step Synthetic Pathways and Reaction Cascade Strategies

A plausible multi-step pathway to this compound can be envisioned starting from 4,5-dimethoxy-2-nitrobenzoic acid. This acid can be converted to its methyl ester, followed by reduction of the nitro group. The resulting 2-amino-4,5-dimethoxybenzoate can then be transformed into the corresponding amide, which is subsequently dehydrated to the nitrile, 2-amino-4,5-dimethoxybenzonitrile. Finally, as previously discussed, the nitrile is reacted with hydroxylamine to yield the target benzamidoxime (B57231).

Table 2: Plausible Multi-Step Synthetic Pathway for this compound

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | 4,5-Dimethoxy-2-nitrobenzoic acid | Esterification | Methyl 4,5-dimethoxy-2-nitrobenzoate |

| 2 | Methyl 4,5-dimethoxy-2-nitrobenzoate | Reduction of nitro group | Methyl 2-amino-4,5-dimethoxybenzoate |

| 3 | Methyl 2-amino-4,5-dimethoxybenzoate | Amidation | 2-Amino-4,5-dimethoxybenzamide |

| 4 | 2-Amino-4,5-dimethoxybenzamide | Dehydration | 2-Amino-4,5-dimethoxybenzonitrile |

| 5 | 2-Amino-4,5-dimethoxybenzonitrile | Reaction with hydroxylamine | This compound |

While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, the principles of cascade reactions can be applied to streamline parts of the synthesis. For example, a one-pot synthesis could potentially combine the reduction of the nitro group and the formation of the amidoxime. However, the compatibility of the reagents and reaction conditions for these two distinct transformations would need to be carefully optimized.

Chemical Reactivity and Transformations of 2 Amino 4,5 Dimethoxybenzamidoxime

Derivatization Reactions at the Amidoxime (B1450833) Moiety

The amidoxime group (-C(NH₂)=NOH) is the most prominent site for derivatization, readily undergoing reactions at both its nitrogen and oxygen atoms. These transformations are fundamental to the synthesis of various heterocyclic systems.

The nucleophilicity of the amidoxime's nitrogen and oxygen atoms allows for various substitution reactions. O-acylation is a particularly common initial step in the synthesis of other compounds. This reaction typically occurs when the amidoxime is treated with acylating agents like acyl chlorides or acid anhydrides. libretexts.orglibretexts.org The resulting O-acyl amidoxime is often a transient intermediate that is not isolated but is immediately subjected to conditions that promote cyclization. nih.gov

The reaction with an acyl chloride, for instance, proceeds through a nucleophilic addition-elimination mechanism. The amidoxime's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then eliminates a chloride ion to yield the O-acylated product. libretexts.org Similarly, acid anhydrides react to form an O-acyl amidoxime and a carboxylate salt. libretexts.org While stable N-substituted or O-substituted derivatives can be synthesized under specific conditions, these reactions are most frequently employed as a prelude to subsequent intramolecular cyclization.

The bifunctional nature of the amidoxime moiety makes it an excellent precursor for the construction of five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles.

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is one of the most important applications of amidoximes, including 2-Amino-4,5-dimethoxybenzamidoxime. The general and widely used method involves the condensation of an amidoxime with a carboxylic acid derivative, which provides the necessary carbon atom to complete the heterocyclic ring. nih.gov

The process typically begins with the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes a base- or acid-catalyzed, or thermally-induced, cyclodehydration to furnish the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov A variety of reagents and conditions can be employed for this transformation, allowing for the synthesis of a diverse library of oxadiazole derivatives. One-pot procedures are common, where the amidoxime is reacted directly with a carboxylic acid in the presence of a coupling agent, or with other electrophilic partners. nih.govorganic-chemistry.org

Some established methods for the synthesis of 1,2,4-oxadiazoles from amidoximes are summarized in the table below.

| Reagent Type | Specific Reagent(s) | Typical Conditions | Reference(s) |

| Carboxylic Acids | Various aliphatic/aromatic acids | Coupling agents (e.g., CDI, EDCI), Base (e.g., NaOH), DMSO | nih.gov |

| Acyl Chlorides | Various aliphatic/aromatic acyl chlorides | Base (e.g., Pyridine, Et₃N), Aprotic solvent (e.g., CH₂Cl₂) | libretexts.org |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Heating, sometimes with microwave irradiation | libretexts.org |

| Orthoesters | Triethyl orthoformate, Trimethyl orthoacetate | Acid catalyst (e.g., BF₃·OEt₂) | nih.gov |

| Nitriles | Various organic nitriles | Acid catalyst (e.g., PTSA-ZnCl₂) | organic-chemistry.org |

The synthesis of benzimidazoles and benzoxazoles from this compound is less direct than oxadiazole formation and requires pathways that engage the aromatic amino group at the C2 position. Standard syntheses for these heterocycles typically start with o-phenylenediamine (B120857) or o-aminophenol, respectively. jyoungpharm.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

For this compound to serve as a precursor, a multi-step sequence is generally required. One plausible, though complex, route to a benzimidazole (B57391) derivative involves an initial cyclization to a 1,2,4-oxadiazole, followed by a rearrangement. For example, it has been shown that irradiation of 3-(o-aminophenyl)-1,2,4-oxadiazoles can induce cleavage and rearrangement, leading to the formation of benzimidazoles. researchgate.net This suggests a potential pathway where this compound is first converted to the corresponding 3-aryl-1,2,4-oxadiazole, which could then undergo a photochemical rearrangement to yield a benzimidazole derivative.

The formation of a benzoxazole (B165842) ring from this starting material is not a commonly reported transformation. Such a pathway would necessitate the conversion of the C2-amino group into a hydroxyl group, a challenging synthetic step, before a subsequent cyclization with the amidoxime-derived functionality could occur. Alternatively, a complex intramolecular rearrangement would be needed. Therefore, the synthesis of benzoxazoles from this compound is not considered a synthetically viable or conventional route.

Cyclization Reactions Leading to Heterocyclic Compounds

Reactivity of the Aromatic Ring and Amino Group

The reactivity of the benzene (B151609) ring is strongly influenced by the three substituents: the amino group (-NH₂), two methoxy (B1213986) groups (-OCH₃), and the amidoxime group.

While specific electrophilic aromatic substitution (EAS) studies on this compound are not extensively documented in the literature, the outcome of such reactions can be reliably predicted based on established principles and data from closely related structures. rsc.org The aromatic ring is highly activated towards electrophiles due to the powerful electron-donating effects of the amino group at C2 and the two methoxy groups at C4 and C5. scispace.com

According to the hierarchy of directing effects, the amino group is one of the strongest activating, ortho-, para-directing groups. The methoxy groups are also strong activators and ortho-, para-directors. Conversely, the amidoxime group at C1 is expected to be electron-withdrawing and deactivating.

The potential sites for substitution are C3 and C6.

Position C6: This site is ortho to the highly activating amino group and meta to the C5-methoxy group.

Position C3: This site is ortho to the C4-methoxy group and meta to the amino group.

Given the superior activating and directing power of the amino group compared to the methoxy group, electrophilic attack is overwhelmingly predicted to occur at the C6 position. scispace.com This is strongly supported by studies on analogous compounds. For example, the nitration of 4,5-dimethoxyacetanilide (where the amine is protected as an acetamide) selectively occurs at the position ortho to the amino group, which corresponds to the C6 position of the target molecule. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation on this compound are expected to yield the 6-substituted derivative as the major product.

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) attached to the aromatic ring is a key site for various chemical transformations, including condensation, acylation, and cyclization reactions, leading to the formation of diverse heterocyclic systems.

Condensation Reactions: The primary amine can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. These reactions are fundamental in the synthesis of various heterocyclic structures. For instance, the condensation of a 2-amino-substituted aromatic compound with an aldehyde can lead to the formation of a dihydroquinazoline (B8668462) intermediate, which can then be oxidized to a quinazoline (B50416). nih.govresearchgate.net

Acylation Reactions: The primary amine readily undergoes acylation with reagents like acid anhydrides and orthoesters. Reaction with an acid anhydride, such as acetic anhydride, would be expected to yield the corresponding N-acetylated amide. libretexts.orgchemguide.co.uklibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. Similarly, orthoesters can act as acylating agents. For example, reaction with triethyl orthoacetate can lead to N-acetylation. walisongo.ac.idnih.gov

Reaction with Isothiocyanates: The primary amine can react with isothiocyanates to form thiourea (B124793) derivatives. researchgate.netnih.govnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. The resulting thiourea can be a key intermediate in the synthesis of various sulfur and nitrogen-containing heterocycles. nih.gov

Cyclization to Heterocycles: The primary amine, in conjunction with the adjacent amidoxime group, provides a scaffold for the synthesis of various fused heterocyclic systems.

Quinazolines and Quinazolinones: The reaction of 2-aminobenzamides or related structures with various C1 sources like methanol (B129727) or formaldehyde (B43269) can lead to the formation of quinazolinones. researchgate.netresearchgate.net The primary amine is crucial for the initial condensation and subsequent intramolecular cyclization. The synthesis of quinazolines can also be achieved from 2-aminobenzylamines and alcohols. google.com While this compound is not a benzamide (B126), the proximity of the amino and amidoxime groups suggests the potential for similar cyclization pathways to form quinazoline-like structures. Plausible mechanisms for quinazoline formation often involve the initial formation of an imine or amidine intermediate followed by intramolecular cyclization and aromatization. nih.govmdpi.comnih.gov

1,2,4-Triazines: While no direct synthesis from a 2-aminobenzamidoxime is reported, 1,2,4-triazine (B1199460) derivatives can be synthesized from various precursors. For example, a 1,2,4-triazine based azidoxime has been synthesized via substitution of a chloroxime with sodium azide. nih.gov

1,3,4-Oxadiazoles: 2-Amino-1,3,4-oxadiazoles can be synthesized from the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by oxidative cyclization. nih.govresearchgate.net

The following table summarizes the expected reactivity of the primary amine functionality of this compound with various reagents, based on the reactivity of analogous compounds.

| Reagent Type | Reagent Example | Expected Product Type |

| Aldehydes/Ketones | Benzaldehyde | Schiff Base/Imine |

| Acid Anhydrides | Acetic Anhydride | N-Acetylated Amide |

| Orthoesters | Triethyl Orthoacetate | N-Acetylated Derivative |

| Isothiocyanates | Phenyl isothiocyanate | Thiourea Derivative |

Mechanistic Investigations of Chemical Transformations

Electron Transfer Mechanisms in Reactivity

Electron transfer processes can play a role in the reactivity of molecules containing amino and quinone-like structures. While not directly studied for this compound, electron transfer from an aminosemiquinone reaction intermediate has been observed in enzymatic systems. reactory.app In the context of synthetic reactions, iodine-catalyzed oxidative reactions for the synthesis of quinazolines from 2-aminobenzophenones and amines are proposed to proceed via radical intermediates, which inherently involve electron transfer steps. nih.gov The formation of such intermediates could be initiated by a single electron transfer (SET) process.

Role of Reaction Intermediates

The formation of various heterocyclic products from precursors similar to this compound proceeds through a series of reactive intermediates.

Imine and Enamine Intermediates: In reactions with aldehydes and ketones, the initial product is typically a Schiff base (imine). Enamines are also versatile intermediates in heterocyclic synthesis.

Amidine Intermediates: In the synthesis of quinazolines from 2-aminobenzonitriles and N-benzyl cyanamides, an amidine intermediate is formed through the attack of the amino group on a protonated cyanamide. mdpi.com This amidine then undergoes intramolecular cyclization.

Cyclic Intermediates: The formation of quinazolinones from 2-aminobenzamides often proceeds through a dihydro-quinazolinone intermediate, which is subsequently oxidized to the final aromatic product. researchgate.net In the reaction of amino acids with orthoesters, an oxazolidinone intermediate has been proposed. nih.gov For the synthesis of quinazolines, cyclized intermediates are generated which then undergo aromatization to yield the final product. nih.gov

A plausible mechanistic pathway for the formation of a quinazoline derivative from a 2-aminoaryl precursor and an aldehyde involves the following general steps, as illustrated in the literature for related compounds: researchgate.net

Condensation of the primary amine with the aldehyde to form an imine.

Intramolecular nucleophilic attack from another nucleophilic site on the imine carbon.

Cyclization to form a non-aromatic heterocyclic ring.

Aromatization, often through oxidation, to yield the final stable heterocyclic product.

The table below outlines potential key intermediates in the transformation of this compound based on analogous reactions.

| Reaction Type | Potential Key Intermediates |

| Quinazoline Synthesis | Imine, Amidine, Dihydroquinazoline |

| Acylation with Orthoesters | Imidate, Oxazolidinone |

| Thiourea formation | - |

Structural Elucidation Methodologies for 2 Amino 4,5 Dimethoxybenzamidoxime and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about the molecular framework, functional groups, and electronic properties of 2-Amino-4,5-dimethoxybenzamidoxime and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the respective nuclei.

¹H NMR: In the ¹H NMR spectrum of a derivative, specific proton signals can be assigned. For instance, the aromatic protons typically appear as multiplets in the downfield region, while the methoxy (B1213986) group protons resonate as sharp singlets at a more upfield position. The protons of the amino and oxime groups are also observable and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a derivative of this compound, distinct signals would be observed for the aromatic carbons, the methoxy carbons, and the carbon of the amidoxime (B1450833) group. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and dimethoxy substituents.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative of this compound

| ¹H NMR (DMSO-d6) | ¹³C NMR (DMSO-d6) |

| δ (ppm) | δ (ppm) |

| 6.96 – 6.75 (m, 3H) | 196.55 |

| 6.68 (s, 1H) | 164.77 |

| 6.61 (d, J = 7.9 Hz, 1H) | 158.85 |

| 3.68 (s, 6H) | 148.89 |

| 2.57 (s, 2H) | 148.01 |

| 2.24 (s, 2H) | 137.78 |

| 1.99 – 1.78 (m, 2H) | 120.29 |

| 119.43 | |

| 114.34 | |

| 112.39 | |

| 111.65 | |

| 58.91 | |

| 55.96 | |

| 36.83 | |

| 35.28 | |

| 26.90 | |

| 20.28 | |

| Note: This table is a representative example and the exact chemical shifts and coupling constants can vary for different derivatives and under different experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3500-3300 cm⁻¹. The O-H stretch of the oxime group would also be present in this region. The C=N stretching vibration of the amidoxime is expected in the 1680-1640 cm⁻¹ range. The C-O stretching of the methoxy groups would give rise to strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹. rsc.org

Table 2: Key IR Absorption Frequencies for a Derivative of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3382, 3325 |

| Oxime (NOH) | O-H Stretch | 3190 |

| Alkyl (CH) | C-H Stretch | 2962 |

| Nitrile (C≡N) | C≡N Stretch | 2187 |

| Amide (C=O) | C=O Stretch | 1685 |

| Aromatic (C=C) | C=C Stretch | 1606 |

| Ether (C-O) | C-O Stretch | 1099 |

| Note: This table is based on data for a related derivative and serves as an illustrative example. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and for gaining insights into the molecule's structure.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Fragmentation Pattern: The molecule will fragment in a predictable manner under the high-energy conditions of the mass spectrometer. The analysis of these fragment ions can help to piece together the structure of the original molecule. researchgate.netnih.gov Common fragmentation pathways for this type of compound could involve the loss of the amino group, methoxy groups, or cleavage of the amidoxime functionality. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.

For this compound, the UV-Vis spectrum would be expected to show absorption bands arising from π → π* transitions within the aromatic ring. The presence of the amino and methoxy groups, which are auxochromes, would likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene (B151609). The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent polarity. researchgate.netsielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

By diffracting X-rays off a single crystal of this compound or one of its derivatives, a detailed electron density map can be generated. bruker.comyoutube.com This map allows for the determination of bond lengths, bond angles, and torsional angles with high precision. bruker.comyoutube.com The resulting crystal structure provides unambiguous proof of the molecular connectivity and conformation in the solid state. This technique is considered the gold standard for structural elucidation when a suitable single crystal can be obtained. rsc.orgresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions are the forces that govern how molecules arrange themselves in the solid state, influencing properties such as melting point, solubility, and crystal packing. For a molecule like this compound, with its array of functional groups, hydrogen bonding and π-stacking are expected to be the dominant non-covalent interactions.

Hydrogen Bonding

The structure of this compound contains multiple hydrogen bond donors (the amino (-NH₂) and hydroxyl (-OH) groups of the amidoxime moiety) and acceptors (the nitrogen and oxygen atoms of the amidoxime, and the oxygen atoms of the methoxy groups). This functionality allows for the formation of a complex network of hydrogen bonds.

In related structures, such as substituted benzamides and pyrimidines, N—H⋯O and N—H⋯N hydrogen bonds are prevalent, often leading to the formation of dimers or extended chains. For instance, in studies of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N—H⋯N hydrogen bonds, creating chains of fused rings. nih.gov Similarly, benzamide (B126) complexes of zinc(II) chloride exhibit extensive hydrogen-bonding networks involving N—H⋯O and N—H⋯Cl interactions. nih.gov The amidoxime group itself is a strong hydrogen-bonding motif. The hydroxyl group can act as a donor, while the oxime nitrogen can act as an acceptor. The amino group attached to the carbon of the amidoxime can also participate in hydrogen bonding. This interplay can result in the formation of characteristic dimeric structures or more complex three-dimensional networks.

A hypothetical representation of potential hydrogen bonding interactions in this compound is shown in the table below, based on typical bond lengths and angles observed in similar compounds.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H (Amino) | H | O (Oxime) | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 150-170 |

| O-H (Oxime) | H | N (Oxime) | ~ 0.96 | ~ 1.8-2.0 | ~ 2.7-2.9 | ~ 160-180 |

| N-H (Amino) | H | O (Methoxy) | ~ 0.86 | ~ 2.1-2.4 | ~ 2.9-3.2 | ~ 140-160 |

| Note: This table is illustrative and based on data from analogous compounds. Specific experimental values for this compound are not available in the reviewed literature. |

π-Stacking

The presence of the dimethoxy-substituted benzene ring in this compound makes it a candidate for π-stacking interactions. These interactions occur between aromatic rings and are crucial for the stabilization of crystal structures. The nature of these interactions can be influenced by the substituents on the aromatic ring. comporgchem.comnih.gov

In the crystal packing of related aromatic compounds, π-stacking is a common feature. For example, in the crystal structure of some benzamide derivatives, adjacent molecules are observed to be cross-stacked through offset π···π aromatic stacking interactions. nih.gov Studies on dimethoxybenzene derivatives have also highlighted the contribution of π–π stacking between aromatic rings to the thermodynamic stability of the crystals. researchgate.net The centroid-to-centroid distance between stacked rings is a key parameter, with distances typically in the range of 3.3 to 3.8 Å indicating a significant interaction. The geometry can be parallel-displaced, T-shaped, or sandwich-like, depending on the electronic nature of the interacting rings.

The table below provides representative data for π-stacking interactions found in related substituted benzene derivatives.

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Type of Stacking |

| Benzene-Benzene | ~ 3.5 - 4.0 | ~ 0 - 10 | Parallel-displaced |

| Substituted Benzene - Substituted Benzene | ~ 3.4 - 3.9 | ~ 0 - 15 | Offset or Parallel-displaced |

| Note: This table is illustrative and based on data from analogous compounds. Specific experimental values for this compound are not available in the reviewed literature. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition.

For this compound, the molecular formula is C₉H₁₃N₃O₃. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. The verification of a synthesized batch of this compound would involve an experimental determination of these percentages. Agreement between the found and calculated values is a crucial indicator of the compound's identity and purity.

Below is a table presenting the calculated elemental composition for this compound and a hypothetical "found" data set, which would be expected for a pure sample. Such data is commonly reported in the synthesis and characterization of new compounds. researchgate.netnih.gov

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | C₉H₁₃N₃O₃ | 51.18 | 51.25 |

| Hydrogen (H) | C₉H₁₃N₃O₃ | 6.20 | 6.15 |

| Nitrogen (N) | C₉H₁₃N₃O₃ | 19.89 | 19.95 |

| Oxygen (O) | C₉H₁₃N₃O₃ | 22.72 | 22.65 |

| Note: The "Found (%)" values are hypothetical and for illustrative purposes only, as experimental data for this compound was not found in the reviewed literature. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 2-Amino-4,5-dimethoxybenzamidoxime. Research on similar but distinct molecules, such as 2-amino-4,6-dimethyl pyrimidine, has utilized these methods to analyze molecular structure and vibrational spectra. nih.gov However, these findings are not transferable to the target compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

There are no available DFT studies that have optimized the molecular geometry or analyzed the electronic structure of this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Chemical Potential)

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and the resulting chemical potential for this compound has not been reported in the scientific literature.

Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational predictions for the spectroscopic properties (such as IR or Raman) and vibrational frequencies of this compound are not available. Such studies are often performed alongside experimental spectral analysis to assign vibrational modes, but this work has not been published for this compound. nih.govijera.com

Molecular Dynamics Simulations (if applicable for reactivity or solvation)

There is no evidence of molecular dynamics (MD) simulations being conducted for this compound. MD simulations are powerful tools for understanding the behavior of molecules in solution or their interactions with biological systems, but this application has not been explored for this compound. nih.govresearchgate.net

Thermodynamic and Solvation Parameter Calculations

Specific calculations of thermodynamic parameters (like enthalpy, entropy) or solvation properties for this compound using computational methods have not been documented.

Reaction Mechanism Studies using Computational Methods

No computational studies investigating the reaction mechanisms involving this compound have been published. Such research would typically employ methods like DFT to map reaction pathways and transition states. researchgate.netresearchgate.net

Advanced Applications in Chemical Research

Role as Intermediates in Complex Molecule Synthesis

2-Amino-4,5-dimethoxybenzamidoxime functions as a key intermediate in the construction of elaborate organic molecules. The presence of the amino, methoxy (B1213986), and amidoxime (B1450833) functional groups on a benzene (B151609) ring offers chemists a platform for a variety of chemical transformations. The amidoxime group, in particular, is a precursor to several important heterocyclic systems.

The synthesis of this compound typically proceeds from its corresponding nitrile, 2-Amino-4,5-dimethoxybenzonitrile (B182473). This transformation is generally achieved through the addition of hydroxylamine (B1172632), often under basic or neutral conditions. The reaction involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

General Synthesis of Amidoximes from Nitriles

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|

This straightforward and efficient conversion makes this compound readily accessible from its stable nitrile precursor, facilitating its use in multi-step synthetic sequences.

Amidoximes are well-established as versatile precursors for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen and oxygen. nih.gov The amidoxime functional group, with its C(=NOH)NH₂ structure, can undergo cyclization reactions with various electrophiles and coupling partners to form stable ring systems.

One of the most common applications of amidoximes is in the synthesis of 1,2,4-oxadiazoles . The reaction of an amidoxime with an acylating agent, such as an acid chloride or anhydride, followed by cyclodehydration, yields the 1,2,4-oxadiazole (B8745197) ring. This compound can thus be used to create novel 3-substituted-1,2,4-oxadiazoles bearing the 2-amino-4,5-dimethoxyphenyl moiety.

Furthermore, the amino group on the benzene ring of this compound can participate in separate cyclization reactions, allowing for the construction of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of quinazoline (B50416) or benzimidazole (B57391) derivatives, which are then further functionalized with the amidoxime-derived heterocycle. This dual reactivity makes it a powerful building block for creating complex, polycyclic scaffolds that are of interest in materials science and medicinal chemistry. nih.govnih.gov

In the field of medicinal chemistry, the strategic design of molecules is paramount. This compound serves as a valuable building block in this context, exclusive of its own specific therapeutic properties. The amidoxime group is often employed as a bioisostere for carboxylic acids. nih.gov This means it can mimic the spatial and electronic properties of a carboxylic acid group, potentially improving a molecule's pharmacokinetic profile, such as membrane permeability or metabolic stability, without sacrificing its ability to interact with a biological target.

The 2-amino-4,5-dimethoxy substitution pattern is itself a feature found in various biologically relevant molecules. By incorporating this specific benzamidoxime (B57231) into larger molecular frameworks, medicinal chemists can systematically explore structure-activity relationships. The amino group provides a handle for further derivatization, such as amide bond formation or alkylation, allowing for the creation of a library of related compounds for screening. The methoxy groups can influence the molecule's solubility and electronic properties, as well as its orientation within a receptor's binding pocket.

Coordination Chemistry and Ligand Design

The molecular structure of this compound is ideally suited for acting as a ligand in coordination chemistry. The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons allows it to bind to metal ions, forming stable coordination complexes.

Amidoximes are recognized as powerful chelating agents. mdpi.com Chelation is the process where a single ligand binds to a central metal ion at two or more points. This compound can act as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom of the amino group and the oxygen atom of the oxime group, forming a stable five-membered ring. cnrs.fr

The effectiveness of chelation is often dependent on the pH of the solution, which can protonate or deprotonate the ligand's functional groups. cnrs.fr The dimethoxy substituents on the benzene ring can also influence the ligand's electronic properties and, consequently, the stability of the resulting metal complex. The chelating properties of amidoxime-containing molecules have been harnessed in applications such as the development of resins for the selective extraction and separation of metal ions from aqueous solutions. cnrs.frrdd.edu.iq Resins functionalized with amidoxime groups show a high affinity for various metal ions, including copper, iron, and uranium. cnrs.frrdd.edu.iq

Metal Ion Sorption Properties of Amidoxime-Based Resins

| Metal Ion | Optimal pH for Sorption | Selectivity Order |

|---|---|---|

| Cu(II) | ~6.0 | Cu²⁺ > Fe³⁺ > As³⁺ > Zn²⁺ > Ni²⁺ |

| Fe(III) | ~3.5 | |

| Pd(II) | ~1.2 | |

| U(VI) | ~6.5 |

Data is generalized from studies on various poly(amidoxime) resins. cnrs.frrdd.edu.iq

The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties can be thoroughly investigated.

Characterization of these metal-amidoxime complexes involves a suite of analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the metal to the ligand by observing shifts in the vibrational frequencies of the N-O, C=N, and N-H bonds.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal ratio.

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles, and to define the coordination geometry around the metal center (e.g., octahedral, square-planar, or tetrahedral). researchgate.net

The study of such complexes contributes to the fundamental understanding of coordination chemistry and can lead to materials with interesting magnetic, optical, or catalytic properties.

Electrochemical Studies and Applications

The electrochemical behavior of molecules like this compound provides insight into their redox properties and can open doors to novel synthetic applications. The presence of the electron-rich aminophenyl system and the redox-active amidoxime group makes this compound a candidate for electrochemical investigation.

Studies on related amidoxime compounds have shown that they can be electrochemically oxidized. researchgate.net For example, the anodic oxidation of amidoximes can lead to the generation of iminoxy radicals. rsc.org These reactive intermediates can then undergo further reactions, such as intramolecular cyclization. This approach has been successfully used in the electrosynthesis of 1,2,4-oxadiazoles, offering a green and efficient alternative to traditional chemical methods by avoiding harsh reagents. rsc.org The transformation proceeds under mild conditions and demonstrates high functional group compatibility. rsc.org

The electrochemical properties of this compound could be studied using techniques like cyclic voltammetry (CV). A CV experiment would reveal the oxidation and reduction potentials of the molecule, providing information about the stability of its various electronic states. Such studies can also be used to investigate the interaction of the molecule with metal ions in solution, complementing the coordination chemistry studies. By observing shifts in the redox potentials upon addition of a metal ion, one can gain information about the formation and stability of the resulting complex.

No Research Data Available for Advanced Applications of this compound

Following a comprehensive search of available scientific literature and databases, no specific research findings or data could be located for the advanced chemical and materials science applications of the compound this compound.

The investigation was aimed at gathering detailed, scientifically accurate information for an article structured around the compound's specific applications in chemical research and materials science. However, the search yielded no published studies on the following topics:

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The conventional synthesis of amidoximes, typically involving the reaction of a nitrile with hydroxylamine (B1172632), is effective but often presents opportunities for improvement in terms of efficiency, safety, and environmental impact. nih.gov Future research will likely focus on developing more sophisticated and streamlined synthetic pathways to 2-Amino-4,5-dimethoxybenzamidoxime.

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of amidoximes from nitriles and hydroxylamine, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.gov

Catalytic Approaches: Investigating novel catalysts could enhance the efficiency of the nitrile-to-amidoxime conversion, potentially lowering reaction temperatures and reducing the need for stoichiometric reagents.

Multi-component Reactions: Inspired by strategies used for other heterocyclic compounds, the development of one-pot, multi-component reactions could provide a highly convergent and atom-economical route to complex derivatives of this compound. nih.gov

Alternative Starting Materials: Exploring alternative precursors to the nitrile, such as thioamides or imidoylbenzotriazoles, may offer milder reaction conditions and greater functional group tolerance. nih.gov The ring-opening of specific heterocycles, like 1,2,4-oxadiazoles, with aqueous sodium hydroxide (B78521) also presents a viable, albeit less common, synthetic strategy. nih.gov

A comparative look at general synthetic strategies for benzamidoximes highlights the potential for optimization:

| Synthetic Method | Starting Materials | Key Features | Potential for this compound |

| Classical Method | Nitrile, Hydroxylamine Hydrochloride, Base | Well-established, reliable. | Standard route, but may have yield and purity issues. |

| Microwave-Assisted | Nitrile, Hydroxylamine | Rapid, high yields, solvent-free options. nih.gov | High potential for process intensification and green chemistry. |

| Ultrasonic Irradiation | Nitrile, Hydroxylamine | Short reaction times, high yields, solvent-free. nih.gov | An alternative energy-efficient method to explore. |

| From Thioamides | Thioamide, Hydroxylamine | Alternative to nitriles. | Could be advantageous if the corresponding thioamide is more accessible. |

| Ring-Opening | 1,2,4-Oxadiazole (B8745197), NaOH | Access from a different heterocyclic system. nih.gov | Offers a retrosynthetic disconnection for library synthesis. |

Exploration of New Chemical Transformations

The bifunctional nature of the amidoxime (B1450833) group, containing both a nucleophilic amino group and a hydroxylamino moiety, makes this compound a versatile building block for a wide array of chemical transformations. nih.govresearchgate.net Future research is expected to delve deeper into its reactivity to generate novel molecular architectures.

Emerging areas of exploration include:

Cyclization Reactions: The amidoxime functionality is a well-known precursor for the synthesis of various five-membered heterocycles, most notably 1,2,4-oxadiazoles through reaction with acylating agents. researchgate.net Exploring a broader range of cyclization partners could lead to new heterocyclic systems with unique properties.

N- and O-Functionalization: The amino and hydroxyl groups of the amidoxime are amenable to various functionalization reactions, such as N-alkylation and N-acylation. nih.gov These modifications can be used to modulate the compound's physicochemical properties.

Conversion to Amidines: The reduction of the amidoxime group is a common method to produce the corresponding amidines, which are themselves valuable pharmacophores. researchgate.netnih.gov Investigating selective and efficient reduction methods will be a key research focus.

Catalytic Activity: Benzamidoxime (B57231) itself has been shown to act as a renewable catalyst in reactions such as the diastereoselective crotylation of aldehydes. scielo.org.mx Investigating the potential of this compound and its derivatives as catalysts in other organic transformations is a promising and underexplored avenue.

Oxidation Reactions: The oxidation of benzamidoximes can selectively lead to either amides or nitriles depending on the reagents used, offering another pathway for synthetic diversification. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the research and development process. wustl.edu For this compound, advanced computational modeling can provide invaluable insights into its structure-reactivity relationships.

Future computational studies could focus on:

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to elucidate the electronic structure, tautomeric preferences, and reaction mechanisms of this compound. Such studies can help in understanding the relative stability of different isomers and predict the most favorable reaction pathways. nih.govnih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict the binding modes of this compound derivatives with biological targets. Molecular dynamics simulations can further explore the stability of these interactions over time.

Reactivity Prediction Models: Utilizing machine learning and deep learning algorithms, it is possible to develop models that can accurately predict the chemical reactivity of a series of derivatives. nih.gov The distortion/interaction model, for example, has been successfully used to predict the reactivity of compounds in bioorthogonal cycloadditions and could be adapted for reactions involving the amidoxime group. nih.gov

Screening for Bioactivation: Computational tools can be employed to screen for the potential of a molecule to form reactive metabolites, a critical step in early-stage drug discovery. wustl.edu

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of this compound chemistry with modern automation technologies like flow chemistry and high-throughput screening can dramatically increase the efficiency of synthesis and evaluation.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. thieme-connect.deeuropa.eu For the synthesis of this compound and its derivatives, flow chemistry could enable the safe handling of potentially hazardous reagents and the telescoping of multiple reaction steps into a single, continuous process. nih.govyoutube.com This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates. youtube.com

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials. | Smaller reactor volumes reduce risk. europa.eu |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer times. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat transfer due to high surface-area-to-volume ratio. europa.eu |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Precise control over reaction parameters leads to high reproducibility. |

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific activity. ox.ac.uk By combining automated synthesis of a library of this compound derivatives with HTS, researchers can quickly identify compounds with desired biological or material properties. nih.gov This approach significantly shortens the discovery and optimization cycle. For instance, HTS platforms can be used for screening antiproliferative activity against various cell lines or for identifying novel catalysts. mdpi.comresearchgate.net

Q & A

(Basic) What are the optimized synthetic routes for 2-Amino-4,5-dimethoxybenzamidoxime, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves refluxing precursors in polar aprotic solvents like DMSO under controlled conditions. For example, a modified procedure involves refluxing the starting material for 18 hours, followed by distillation under reduced pressure and crystallization using water-ethanol mixtures to achieve ~65% yield . To optimize yield, factors such as reaction time (12–24 hours), pH adjustment during workup, and catalyst selection (e.g., sodium ethoxide) should be systematically tested via single-factor experiments . Monitoring intermediate purity via TLC or HPLC can help identify bottlenecks in the reaction pathway.

(Advanced) How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

Contradictions in NMR or IR data often arise from unexpected regioisomers or residual solvents. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) can clarify ambiguous proton-carbon correlations. For example, the methoxy groups in the 4,5-positions produce distinct splitting patterns in H NMR, which can be cross-validated with C DEPT spectra . If discrepancies persist, X-ray crystallography provides definitive structural confirmation by resolving bond angles and substituent positions . Computational methods (DFT calculations) can also predict spectroscopic profiles for comparison .

(Basic) What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

Routine characterization includes:

- FT-IR : Identify amidoxime C=N and N–O stretches (~1650 cm and ~930 cm).

- H/C NMR : Confirm methoxy group integration (δ 3.7–4.0 ppm for OCH) and aromatic proton environments.

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (CHNO, expected [M+H] = 212.09) .

For purity assessment, HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient is recommended .

(Advanced) What methodological approaches are recommended for assessing the biological activity of this compound in in vitro systems?

Methodological Answer:

Biological activity screening can utilize:

- Nitric Oxide (NO) Inhibition Assays : Measure IC values in immune-activated murine peritoneal macrophages, as demonstrated for structurally related dichloropyrimidines (IC range: 2–36 μM) .

- Antiviral Activity Tests : Adapt protocols from phenoxazine derivatives, where Vero cells are treated with serial dilutions of the compound, and viral replication is quantified via plaque assays .

- Dose-Response Studies : Use LC-MS/MS to correlate intracellular compound concentration with observed bioactivity .

(Advanced) How can LC-MS/MS be optimized to detect and quantify this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Precipitate proteins in plasma/urine using acetonitrile (1:3 v/v) and extract with SPE cartridges (C18 phase).

- LC Conditions : Use a reverse-phase column (e.g., Zorbax SB-C18) with a gradient of 0.1% formic acid in water/acetonitrile.

- MS Parameters : Electrospray ionization (ESI+) with MRM transitions targeting m/z 212.09 → 152.05 (quantifier) and 212.09 → 108.03 (qualifier). Validate method sensitivity (LOQ ≤ 1 ng/mL) and matrix effects via standard addition .

(Basic) What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of dust or vapors.

- Storage : Keep in sealed containers under inert atmosphere (N) at 2–8°C to prevent degradation .

(Advanced) In mechanistic studies, how does the presence of methoxy and amino groups influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, directing incoming nucleophiles to the para position relative to the amino group. For example, in imine formation (e.g., with primary amines under acidic conditions), the amidoxime moiety acts as a bidentate ligand, coordinating metal catalysts and stabilizing transition states . Kinetic studies (e.g., monitoring reaction rates via F NMR if fluorine tags are introduced) can quantify substituent effects .

(Advanced) What strategies can be employed to address discrepancies in bioactivity data between different synthetic batches of this compound?

Methodological Answer:

- Purity Analysis : Compare HPLC chromatograms and residual solvent profiles (GC-MS) across batches.

- Isolation of Byproducts : Use preparative TLC to isolate impurities and test their bioactivity individually .

- Stability Studies : Incubate the compound under varying pH/temperature conditions and monitor degradation via LC-MS/MS .

- Statistical Analysis : Apply ANOVA to bioassay results to determine if batch-to-batch variability is statistically significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.